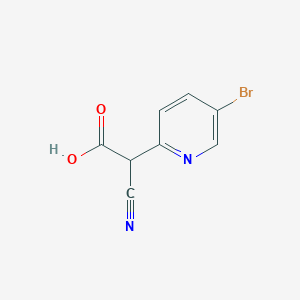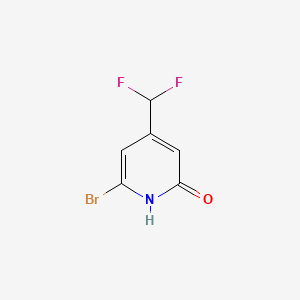![molecular formula C5H2BrN3OS B13094190 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a thiadiazole ring fused with a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one typically involves the reaction of pyridine-2,3-diamine with bromine and sulfur sources. One common method involves the use of thionyl chloride (SOCl2) as a sulfur source and bromine (Br2) as a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted thiadiazole-pyridine derivative, while substitution with a thiol would yield a thio-substituted derivative .
科学研究应用
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of organic materials with fluorescence properties, making it useful in optoelectronic devices.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but with an additional bromine atom at the 4th position.
[1,2,5]Thiadiazolo[3,4-b]pyridine: Lacks the bromine atom and has a different ring fusion pattern.
Uniqueness
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
7-bromo-5H-[1,2,5]thiadiazolo[3,4-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-2-1-7-5(10)4-3(2)8-11-9-4/h1H,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKFAWQSQRXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
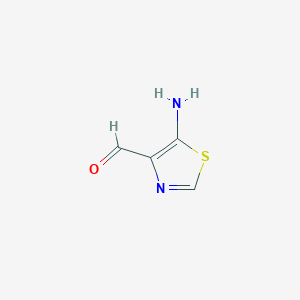

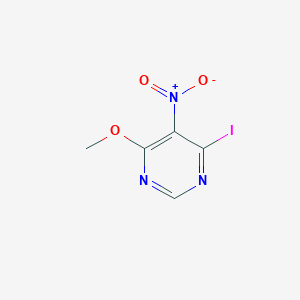
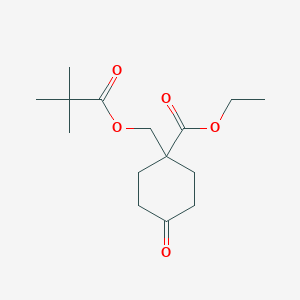
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)



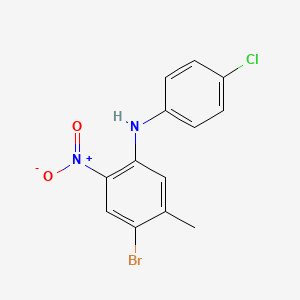
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
